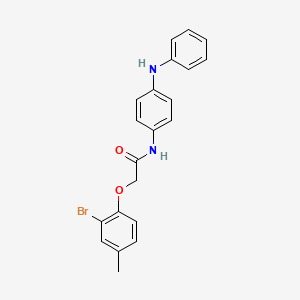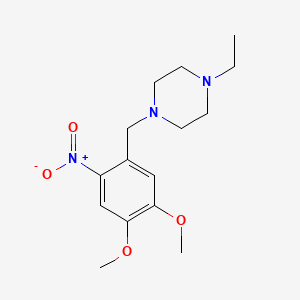![molecular formula C19H23N3O5 B6099508 2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B6099508.png)
2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4-nitrophenol, also known as MN-64, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in medicine and pharmacology. MN-64 is a member of the phenol family of compounds and is known for its unique chemical structure, which makes it an attractive target for drug development and research.
Wirkmechanismus
The mechanism of action of 2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4-nitrophenol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of several important enzymes, including protein kinase C, which is involved in cell signaling and growth. This compound has also been shown to inhibit the activity of certain signaling pathways, including the NF-κB pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects in the body. The compound has been shown to have antitumor and antiproliferative effects, which may be due to its ability to inhibit the activity of certain enzymes and signaling pathways. This compound has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the NF-κB pathway. Additionally, this compound has been shown to have neuroprotective effects, which may be due to its ability to inhibit the activity of certain enzymes and signaling pathways in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4-nitrophenol has several advantages for use in lab experiments, including its unique chemical structure, which makes it an attractive target for drug development and research. Additionally, this compound has been shown to have a wide range of biological activities, which makes it a versatile compound for use in various types of experiments. However, this compound also has some limitations for use in lab experiments, including its complex synthesis process, which requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on 2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4-nitrophenol, including further studies on its mechanism of action and its potential applications in medicine and pharmacology. Additionally, future research could focus on the development of new derivatives of this compound with improved biological activity and reduced toxicity. Finally, future studies could explore the potential use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.
Synthesemethoden
The synthesis of 2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4-nitrophenol involves the use of several chemical reactions, including the reaction of 2-methoxy-4-nitrophenol with 4-(2-methoxyphenyl)piperazine in the presence of a catalyst. The resulting compound is then further processed to yield this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4-nitrophenol has been the subject of extensive scientific research due to its potential applications in medicine and pharmacology. The compound has been shown to have a wide range of biological activities, including antitumor, antiproliferative, and anti-inflammatory effects. This compound has also been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-methoxy-6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5/c1-26-17-6-4-3-5-16(17)21-9-7-20(8-10-21)13-14-11-15(22(24)25)12-18(27-2)19(14)23/h3-6,11-12,23H,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGRNHDQFACPMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=C(C(=CC(=C3)[N+](=O)[O-])OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-furoyl)-4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine trifluoroacetate](/img/structure/B6099425.png)

![1-(2-chlorobenzyl)-N-methyl-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6099433.png)
![2-[(9-fluoro-5-oxo-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-6(5H)-yl)methyl]benzonitrile](/img/structure/B6099435.png)
![4-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol](/img/structure/B6099447.png)
![1-(2,3-dihydro-1H-inden-2-yl)-N-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-3-piperidinamine](/img/structure/B6099450.png)
![4-ethoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6099453.png)
![N-[4-(2H-1,2,3-benzotriazol-2-yl)phenyl]-N-isopropyl-3-nitrobenzamide](/img/structure/B6099461.png)

![1-[2-(3-chlorophenyl)ethyl]-4-(isopropylamino)-2-pyrrolidinone](/img/structure/B6099485.png)

![3-amino-N-(2-ethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6099505.png)
![N-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B6099506.png)
![methyl 2-(acetylamino)-4-{[(2,5-dichlorophenyl)amino]carbonyl}benzoate](/img/structure/B6099516.png)